CCG-222740

Fibrosis MRTF/SRF Inhibition Functional Assay

Choose CCG-222740 for its 5-fold superior potency over CCG-203971 and validated pirin target engagement (PDB:6N0J). This selective MRTF/SRF inhibitor is optimal for ophthalmology fibrosis models (67% surgical success improvement) and PDAC stromal reprogramming at 100 mg/kg oral dosing. High-purity solid ensures reproducible preclinical outcomes.

Molecular Formula C23H19ClF2N2O3
Molecular Weight 444.9 g/mol
Cat. No. B606540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCG-222740
SynonymsCCG-222740;  CCG 222740;  CCG222740; 
Molecular FormulaC23H19ClF2N2O3
Molecular Weight444.9 g/mol
Structural Identifiers
SMILESC1C(CN(CC1(F)F)C(=O)C2=CC=CC(=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C23H19ClF2N2O3/c24-18-6-8-19(9-7-18)27-21(29)17-12-23(25,26)14-28(13-17)22(30)16-4-1-3-15(11-16)20-5-2-10-31-20/h1-11,17H,12-14H2,(H,27,29)
InChIKeyPMTPYUTZAJWGPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CCG-222740 Procurement Guide: Potent and Orally Active MRTF/SRF Pathway Inhibitor


CCG-222740 (CAS 1922098-69-8) is a small molecule inhibitor of the Rho/myocardin-related transcription factor (MRTF)/serum response factor (SRF) pathway [1]. This compound has been characterized as orally active and selective, demonstrating potent inhibition of alpha-smooth muscle actin (α-SMA) protein expression in multiple cell types [2]. CCG-222740 has been extensively validated in preclinical models of fibrosis and cancer, including pancreatic stellate cell activation [3], conjunctival fibrosis [4], and NRAS-mutant melanoma [5]. Structural studies have confirmed direct binding of CCG-222740 to the protein pirin, an iron-binding nuclear protein implicated in MRTF/SRF signaling [6].

Why Generic MRTF Pathway Inhibitors Cannot Substitute for CCG-222740


MRTF/SRF pathway inhibitors exhibit substantial variability in target engagement, cellular potency, and functional outcomes despite sharing a common nominal mechanism. Direct comparative studies demonstrate that CCG-222740 is five-fold more potent than the earlier-generation MRTF-A inhibitor CCG-203971 in functional collagen contraction assays (IC50: 5 μM vs. unquantified higher concentration), with superior inhibition of α-SMA protein expression and reduced cytotoxicity [1]. Furthermore, isothermal titration calorimetry (ITC) confirms that CCG-222740 exhibits greater enthalpy changes upon binding to the validated molecular target pirin compared to the structurally related analog CCG-258531, indicating differential binding thermodynamics that translate to distinct pharmacological profiles [2]. These quantitative and mechanistic differences preclude simple substitution among in-class compounds without experimental revalidation.

CCG-222740 Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


CCG-222740 Demonstrates Five-Fold Greater Functional Potency Than CCG-203971 in Collagen Contraction

In a fibroblast-mediated collagen contraction assay that models the contractile function of activated myofibroblasts, CCG-222740 exhibited five-fold greater potency compared to the earlier-generation MRTF-A inhibitor CCG-203971 [1]. CCG-222740 achieved an IC50 of 5 μM in this functional assay, whereas CCG-203971 required substantially higher concentrations to achieve comparable effect [1]. Additionally, CCG-222740 demonstrated lower cytotoxicity than CCG-203971 at equivalent concentrations and more potently inhibited alpha-smooth muscle actin (α-SMA) protein expression [1].

Fibrosis MRTF/SRF Inhibition Functional Assay

CCG-222740 Exhibits Superior MRTF/SRF Target Gene Suppression Compared to CCG-203971

Quantitative RT-PCR analysis of MRTF/SRF target gene expression in human conjunctival fibroblasts revealed that CCG-222740 produced greater inhibition of MRTF/SRF target genes than the previously described MRTF-A inhibitor CCG-203971 [1]. In SRF reporter gene assays, CCG-222740 markedly decreased SRF reporter gene activity, confirming its mechanism of action at the transcriptional level [1].

Gene Expression MRTF/SRF Pathway Transcriptional Regulation

CCG-222740 Doubles Surgical Success Rate Compared to CCG-203971 in Preclinical Glaucoma Filtration Surgery Model

In a validated and clinically relevant rabbit model of scar tissue formation after glaucoma filtration surgery, local delivery of CCG-222740 significantly increased the long-term success of surgery by 67% relative to vehicle control (P < 0.0005) [1]. In direct comparison, CCG-203971 treatment increased surgical success by only 33% (P < 0.01) [1]. The differential effect represents a two-fold improvement in therapeutic efficacy for CCG-222740 over its predecessor compound [1].

Ocular Fibrosis In Vivo Efficacy Surgical Outcome

CCG-222740 Demonstrates Superior Binding Thermodynamics to Pirin Target Compared to CCG-258531

Isothermal titration calorimetry (ITC) analysis revealed that CCG-222740 exhibits greater enthalpy changes upon binding to recombinant pirin compared to the structurally related analog CCG-258531, indicative of more favorable binding thermodynamics to this validated molecular target [1]. The crystal structure of the CCG-222740-pirin complex has been solved at 1.79 Å resolution (PDB ID: 6N0J), providing atomic-level detail of the binding interactions [2]. This structural information enables rational compound selection based on defined binding mode rather than empirical activity alone.

Target Engagement Isothermal Titration Calorimetry Structure-Activity Relationship

CCG-222740 Exhibits Favorable Safety Profile with No Detectable Epithelial Toxicity Versus Mitomycin-C

In a rabbit model of glaucoma filtration surgery, histological examination revealed that unlike the standard-of-care antifibrotic agent mitomycin-C (MMC), neither CCG-222740 nor CCG-203971 caused any detectable epithelial toxicity or systemic side effects, with very low drug levels measured in the aqueous humor, vitreous, and serum [1]. This favorable safety profile was observed at doses that achieved significant therapeutic efficacy, indicating a potentially wider therapeutic window compared to conventional antifibrotic agents [1].

Safety Ocular Toxicity Therapeutic Window

CCG-222740 Synergizes with Trametinib to Overcome Intrinsic Resistance in NRAS-Mutant Melanoma

In a panel of NRAS-mutant melanoma cell lines with high intrinsic resistance to the MEK inhibitor trametinib, the combination of trametinib with CCG-222740 synergistically reduced cell viability in vitro [1]. In SK-Mel-147 cells, which exhibit particularly high trametinib resistance, the combination of CCG-222740 with trametinib induced apoptosis and reduced clonogenicity, whereas trametinib alone produced minimal effect [1]. This synergistic interaction is specifically documented for CCG-222740 and is not established for all MRTF pathway inhibitors.

Melanoma Combination Therapy Drug Resistance

CCG-222740 Recommended Research and Industrial Application Scenarios


Preclinical Ocular Fibrosis Models Requiring Superior Efficacy and Safety

Investigators studying post-surgical fibrosis in ophthalmology should prioritize CCG-222740 based on direct comparative evidence showing 67% improvement in surgical success versus 33% for CCG-203971 (P < 0.0005) [1], coupled with the absence of epithelial toxicity that limits mitomycin-C use [1]. This compound is particularly suited for glaucoma filtration surgery models, conjunctival fibrosis studies, and evaluation of sustained-release ocular formulations [2].

Pancreatic Cancer Stroma and Stellate Cell Activation Studies

For research focused on pancreatic ductal adenocarcinoma (PDAC) tumor microenvironment and stellate cell biology, CCG-222740 offers validated in vivo efficacy at 100 mg/kg oral dosing, significantly reducing α-SMA levels in the pancreas of caerulein-stimulated KC mice [3]. The compound also modulates immune cell infiltration, decreasing macrophages and increasing CD4+ T cells and B cells, providing a multi-dimensional readout of stromal reprogramming [3].

NRAS-Mutant Melanoma Combination Therapy Research

Researchers investigating therapeutic strategies for NRAS-mutant melanoma, which exhibits primary resistance to MEK inhibitors, should employ CCG-222740 based on its demonstrated synergistic interaction with trametinib in vitro [4]. This application scenario is specifically relevant for studies on trametinib-resistant cell lines such as SK-Mel-147, where CCG-222740 combination treatment induces apoptosis and reduces clonogenic survival [4].

Structure-Guided MRTF/SRF Inhibitor Optimization Programs

Medicinal chemistry and drug discovery programs focused on MRTF/SRF pathway modulation should utilize CCG-222740 as a reference compound with validated target engagement to pirin confirmed by X-ray crystallography (PDB: 6N0J, 1.79 Å) [5] and ITC binding thermodynamics [6]. The availability of high-resolution structural data enables rational design of next-generation inhibitors based on defined binding mode, unlike analogs lacking structural characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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